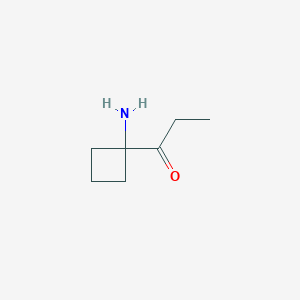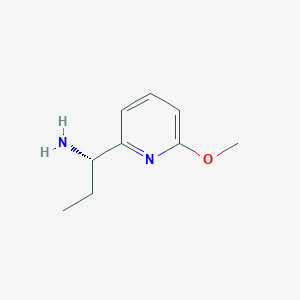
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with amino, fluorophenoxy, and hydroxy groups. These substitutions confer unique chemical properties that make it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through Friedel-Crafts acylation of benzene derivatives.
Introduction of the Hydroxy Group: Hydroxylation of the anthracene core is achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Fluorophenoxy Substitution: The fluorophenoxy group is introduced through nucleophilic aromatic substitution, using 4-fluorophenol and appropriate leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where reagents like alkyl halides or acyl chlorides introduce new functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming Schiff bases or other condensation products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, each chosen based on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in materials science, including the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and hydroxy groups can form hydrogen bonds, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives with different substituents, such as:
1-Amino-2-(4-chlorophenoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-2-(4-methylphenoxy)-4-hydroxyanthracene-9,10-dione: Contains a methyl group instead of fluorine.
1-Amino-2-(4-nitrophenoxy)-4-hydroxyanthracene-9,10-dione: Features a nitro group, which significantly alters its chemical properties.
The uniqueness of 1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
105551-27-7 |
|---|---|
Molecular Formula |
C20H12FNO4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12FNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
InChI Key |
CTBFPFQMBVPEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)










![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

